N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)benzenesulfonamide
N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)benzenesulfonamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0709121
InChI:
InChI=1S/C14H9F6NO3S/c15-13(16,17)9-1-7-12(8-2-9)25(22,23)21-10-3-5-11(6-4-10)24-14(18,19)20/h1-8,21H
SMILES:
C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F
Molecular Formula:
C14H9F6NO3S
Molecular Weight:
385.28 g/mol
N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)benzenesulfonamide
CAS No.:
Cat. No.: VC0709121
Molecular Formula: C14H9F6NO3S
Molecular Weight: 385.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9F6NO3S |
|---|---|
| Molecular Weight | 385.28 g/mol |
| IUPAC Name | N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C14H9F6NO3S/c15-13(16,17)9-1-7-12(8-2-9)25(22,23)21-10-3-5-11(6-4-10)24-14(18,19)20/h1-8,21H |
| Standard InChI Key | DONGBDAYLVTLNZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F |
| Canonical SMILES | C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator